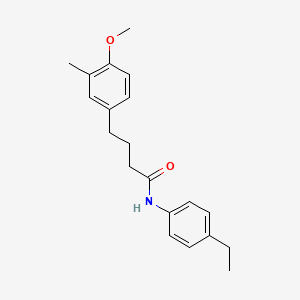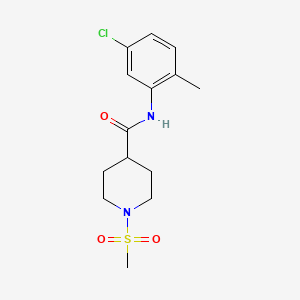![molecular formula C16H18N2O5 B5725689 methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate, also known as MNAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has also been shown to have antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Wirkmechanismus
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate exerts its pharmacological effects by modulating various signaling pathways in the body. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes, leading to a reduction in oxidative stress. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce inflammation and oxidative stress, leading to a reduction in tissue damage. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has also been shown to inhibit cancer cell proliferation and induce apoptosis, leading to the inhibition of tumor growth. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has several advantages for lab experiments. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate is relatively easy to synthesize, and the synthesis method is well-established. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate is also stable under standard laboratory conditions, making it easy to handle and store. However, methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has some limitations for lab experiments, such as its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has significant potential for the development of new therapeutic agents for various diseases. Future research should focus on the optimization of the synthesis method to improve the yield and purity of methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate. Further studies should also investigate the pharmacokinetics and pharmacodynamics of methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate in vivo to determine its efficacy and safety. Additionally, the development of methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate analogs with improved pharmacological properties should be explored.
Synthesemethoden
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate is synthesized by the reaction of piperidine-4-carboxylic acid with 4-nitrophenylacrylic acid and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate.
Eigenschaften
IUPAC Name |
methyl 1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-23-16(20)13-8-10-17(11-9-13)15(19)7-4-12-2-5-14(6-3-12)18(21)22/h2-7,13H,8-11H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBFIUHYMXWLGW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)
![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)
![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5725694.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)

![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)